molecular formula C13H8Cl2O2 B12655864 Phenyl 2,6-dichlorobenzoate CAS No. 71849-98-4

Phenyl 2,6-dichlorobenzoate

Cat. No.: B12655864
CAS No.: 71849-98-4
M. Wt: 267.10 g/mol
InChI Key: ZNPIVESKOKHXQF-UHFFFAOYSA-N
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Description

Phenyl 2,6-dichlorobenzoate is an organic compound with the molecular formula C13H8Cl2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by chlorine atoms, and the carboxyl group is esterified with phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2,6-dichlorobenzoate can be synthesized through the esterification of 2,6-dichlorobenzoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxyl group, followed by the addition of phenol. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Substituted phenyl benzoates.

    Hydrolysis: 2,6-dichlorobenzoic acid and phenol.

    Oxidation: Quinones.

    Reduction: Dihydro derivatives.

Scientific Research Applications

Phenyl 2,6-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl 2,6-dichlorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The specific positioning of these chlorine atoms can enhance the compound’s stability and reactivity compared to other phenyl benzoate derivatives .

Properties

CAS No.

71849-98-4

Molecular Formula

C13H8Cl2O2

Molecular Weight

267.10 g/mol

IUPAC Name

phenyl 2,6-dichlorobenzoate

InChI

InChI=1S/C13H8Cl2O2/c14-10-7-4-8-11(15)12(10)13(16)17-9-5-2-1-3-6-9/h1-8H

InChI Key

ZNPIVESKOKHXQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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